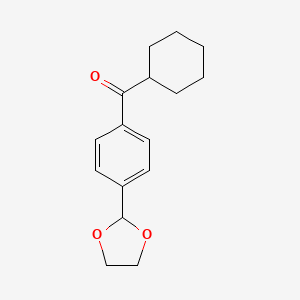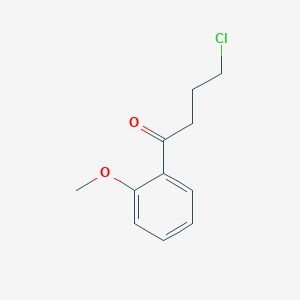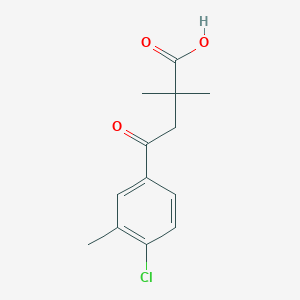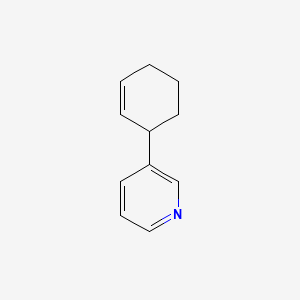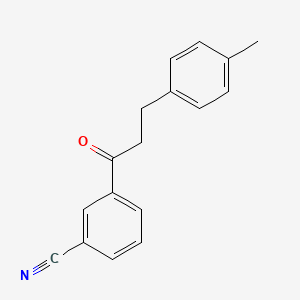
3'-Cyano-3-(4-methylphenyl)propiophenone
説明
The compound of interest, 3'-Cyano-3-(4-methylphenyl)propiophenone, is not directly mentioned in the provided papers. However, the papers do discuss related cyano compounds and their synthesis, which can provide insights into the chemical behavior and properties of cyano-containing molecules. For instance, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involves the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, indicating that cyano groups are reactive and can participate in condensation reactions .
Synthesis Analysis
The synthesis of related cyano compounds involves multiple steps, including condensation, purification, and various specific reactions tailored to the desired end product. For example, the nonsteroidal antiandrogen compound mentioned in paper is synthesized through chromatographic separation and hydrolysis, followed by oxidation. Similarly, the synthesis of the dye in paper also involves condensation and purification steps. These methods suggest that the synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone would likely involve multi-step reactions, possibly including condensation and purification techniques .
Molecular Structure Analysis
The structure of cyano compounds is typically elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. The dye synthesized in paper had its structure confirmed by 1H NMR, 13C NMR, and FTIR studies. These techniques would be essential in analyzing the molecular structure of 3'-Cyano-3-(4-methylphenyl)propiophenone to confirm its identity and purity .
Chemical Reactions Analysis
The reactivity of cyano groups in chemical reactions is well-documented. In the context of the papers provided, the cyano group is involved in the synthesis of various compounds, indicating its versatility in chemical synthesis. For instance, the cyano group in the antiandrogen compound is part of a larger molecule that has been resolved into its enantiomers, showing that cyano compounds can be chiral and may require resolution for pharmaceutical applications . The electronic properties of the cyano group also influence the behavior of the molecules in which they are present, as seen in the cyclic voltammetric analysis of the synthesized dye .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano compounds can be diverse. The dye synthesized in paper was analyzed using ultraviolet-visible absorption spectroscopy, which provides information on the electronic properties of the molecule. Additionally, thermal analysis using TG-DTA was performed, indicating that the stability and decomposition of cyano compounds can be studied using these techniques. These methods would be relevant in determining the physical and chemical properties of 3'-Cyano-3-(4-methylphenyl)propiophenone, such as its thermal stability and electronic characteristics .
特性
IUPAC Name |
3-[3-(4-methylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-5-7-14(8-6-13)9-10-17(19)16-4-2-3-15(11-16)12-18/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXDIRFAWSJZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644113 | |
| Record name | 3-[3-(4-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-3-(4-methylphenyl)propiophenone | |
CAS RN |
898768-55-3 | |
| Record name | 3-[3-(4-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)



